
Lithium(1+)ion2-cyano-6-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium(1+)ion2-cyano-6-methylbenzoate is a chemical compound with the molecular formula C9H6LiNO2 It is a lithium salt of 2-cyano-6-methylbenzoic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+)ion2-cyano-6-methylbenzoate typically involves the reaction of 2-cyano-6-methylbenzoic acid with lithium hydroxide or lithium carbonate. The reaction is carried out in an appropriate solvent, such as water or ethanol, under controlled temperature conditions. The general reaction can be represented as follows:
2-cyano-6-methylbenzoic acid+LiOH→this compound+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for mixing, heating, and monitoring the reaction parameters is common to maintain consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Lithium(1+)ion2-cyano-6-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents to yield reduced forms of the compound.
Substitution: The cyano group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
Lithium(1+)ion2-cyano-6-methylbenzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of advanced materials, such as lithium-ion batteries, due to its lithium content.
Mecanismo De Acción
The mechanism of action of Lithium(1+)ion2-cyano-6-methylbenzoate involves its interaction with specific molecular targets. The lithium ion can modulate various signaling pathways, including those involving neurotransmitters and enzymes. The cyano group may also play a role in the compound’s reactivity and interactions with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
Lithium benzoate: Similar in structure but lacks the cyano and methyl groups.
Lithium 2-cyanobenzoate: Similar but without the methyl group.
Lithium 6-methylbenzoate: Similar but without the cyano group.
Uniqueness
Lithium(1+)ion2-cyano-6-methylbenzoate is unique due to the presence of both cyano and methyl groups on the benzoate moiety. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C9H6LiNO2 |
|---|---|
Peso molecular |
167.1 g/mol |
Nombre IUPAC |
lithium;2-cyano-6-methylbenzoate |
InChI |
InChI=1S/C9H7NO2.Li/c1-6-3-2-4-7(5-10)8(6)9(11)12;/h2-4H,1H3,(H,11,12);/q;+1/p-1 |
Clave InChI |
JEIFDJSMNLUKCN-UHFFFAOYSA-M |
SMILES canónico |
[Li+].CC1=C(C(=CC=C1)C#N)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-{[ethyl(4-fluorophenyl)amino]methyl}-2-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13584352.png)
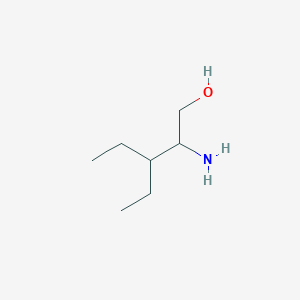
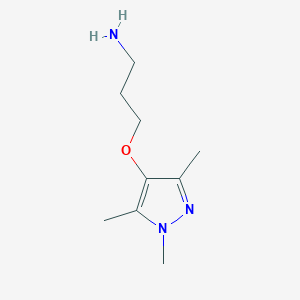
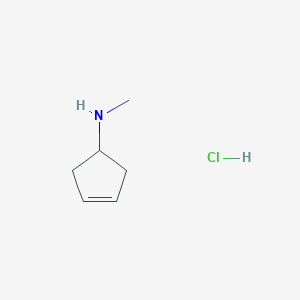
![6-phenyl-N-(propan-2-yl)-1-[(pyridin-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B13584393.png)

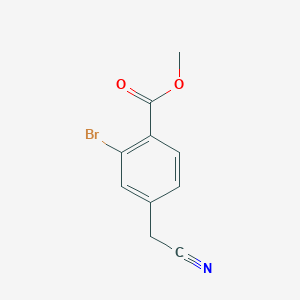

![rac-methyl (1R,4S,5R)-4-methoxybicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13584405.png)
![2-[6-Amino-5-(8-{2-[2-(piperazin-1-yl)ethoxy]pyridin-4-yl}-3,8-diazabicyclo[3.2.1]octan-3-yl)pyridazin-3-yl]phenoltrihydrochloride](/img/structure/B13584411.png)
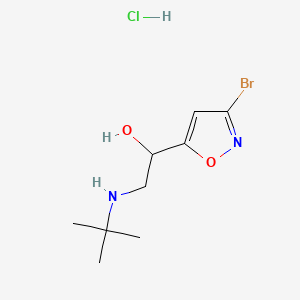
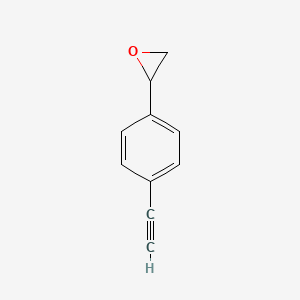

![Methyl 3-Amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate](/img/structure/B13584443.png)
